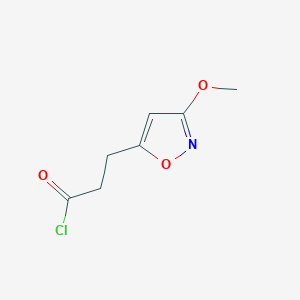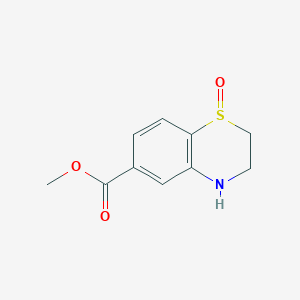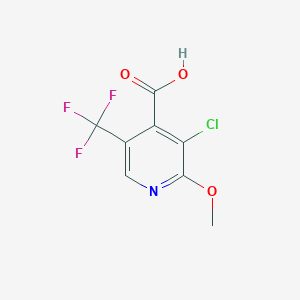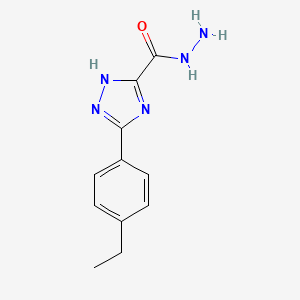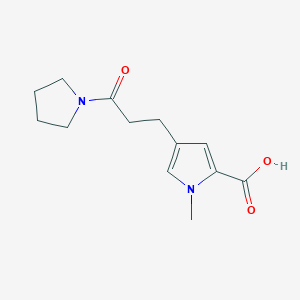
1-Methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
“1-Methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C13H18N2O3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a methyl group at one position and a carboxylic acid group at another position. Additionally, there is a pyrrolidine ring attached to the pyrrole ring through a propyl linker .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 502.5±45.0 °C and a predicted density of 1.26±0.1 g/cm3 . The pKa value is predicted to be around 4 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Pyrrolopyridine analogs, including derivatives of pyrrole carboxylic acids, have demonstrated antibacterial activity. A study involving 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed in vitro antibacterial potential (Toja et al., 1986).
- Fluoronaphthyridine compounds, including those with pyrrolidine structures, have shown significant in vitro and in vivo antibacterial activities. These compounds' efficacy is influenced by the substitution pattern on the pyrrolidine ring (Bouzard et al., 1992).
Synthesis and Characterization of Heterocycles
- Research into α-amino acid derived enaminones has led to the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. These compounds, related to pyrrole carboxylic acids, show promise in constructing functionalized heterocycles (Grošelj et al., 2013).
Structural Analysis and Hydrogen Bonding
- Studies on 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, structurally related to pyrrole carboxylic acids, indicate hydrogen bonding interactions. These findings have implications for understanding the chemical behavior of similar heterocyclic compounds (Dobbin et al., 1993).
Antimicrobial Agents
- Novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate have demonstrated good in vitro antimicrobial activities. These findings highlight the potential of pyrrole carboxylic acid derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Novel Antibacterial Drug Synthesis
- The synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives has been explored as potential antibacterial drugs. This research underscores the significance of pyrrolidine-based structures in drug development (Devi et al., 2018).
Synthesis of Pyrroles and Pyridines
- The transformation of 3-formylchromones into pyrroles and pyridines has been studied, demonstrating the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures (Clarke et al., 1985).
Eigenschaften
IUPAC Name |
1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-9-10(8-11(14)13(17)18)4-5-12(16)15-6-2-3-7-15/h8-9H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZFKNOGHNVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)CCC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)
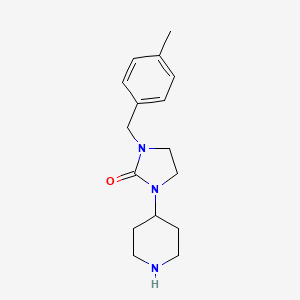
![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)
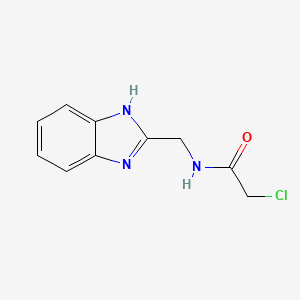
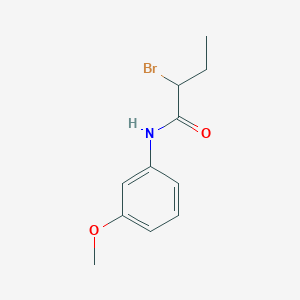
![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)
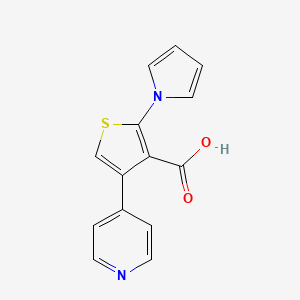
![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)
